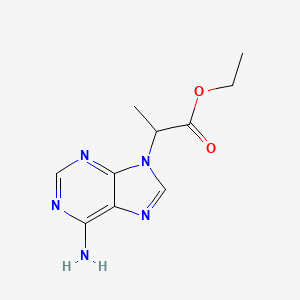
3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a cyclopentylmethyl group, a formyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentylmethyl bromide with thiophene-2-carboxylic acid in the presence of a base can yield the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or catalytic processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of palladium-catalyzed cross-coupling reactions is one example of an industrial approach to synthesizing complex organic molecules .
化学反応の分析
Types of Reactions
3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 3-(Cyclopentylmethyl)-5-carboxythiophene-2-carboxylic acid.
Reduction: 3-(Cyclopentylmethyl)-5-hydroxymethylthiophene-2-carboxylic acid.
Substitution: 3-(Cyclopentylmethyl)-5-bromothiophene-2-carboxylic acid.
科学的研究の応用
3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The thiophene ring’s aromatic nature allows it to engage in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Cyclopentyl methyl ether: A related compound used as a solvent in organic synthesis.
Cyclopentanecarboxylic acid: Shares the cyclopentyl group but lacks the thiophene ring and formyl group.
Thiophene-2-carboxylic acid: Contains the thiophene ring and carboxylic acid group but lacks the cyclopentylmethyl and formyl groups.
Uniqueness
3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a formyl group and a carboxylic acid group on the thiophene ring allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications .
特性
分子式 |
C12H14O3S |
|---|---|
分子量 |
238.30 g/mol |
IUPAC名 |
3-(cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H14O3S/c13-7-10-6-9(11(16-10)12(14)15)5-8-3-1-2-4-8/h6-8H,1-5H2,(H,14,15) |
InChIキー |
CAYXCYAIGNBNJJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CC2=C(SC(=C2)C=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B13572869.png)
![1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanaminedihydrochloride](/img/structure/B13572870.png)
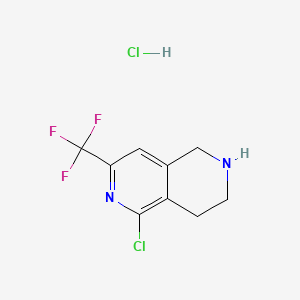
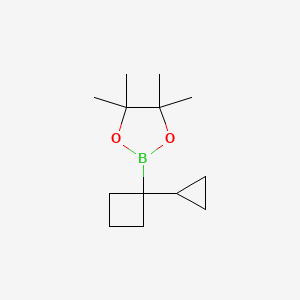
![[2-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B13572884.png)
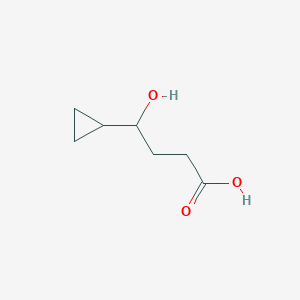
![N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride](/img/structure/B13572892.png)
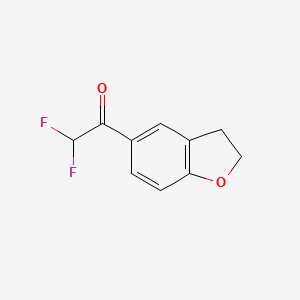
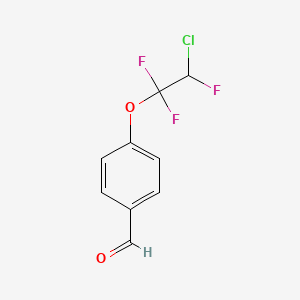


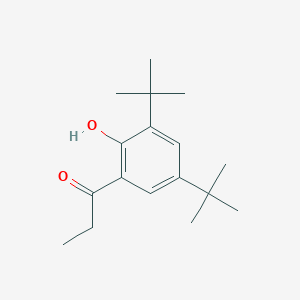
![4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol](/img/structure/B13572945.png)
